Tert-butyl 2-amino-2-pyridin-3-ylpropanoate
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Overview
Description
Tert-butyl 2-amino-2-pyridin-3-ylpropanoate is an organic compound that features a tert-butyl group, an amino group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-pyridin-3-ylpropanoate typically involves the reaction of tert-butyl acrylate with 2-aminopyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-pyridin-3-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group and pyridine ring can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-pyridin-3-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-pyridin-3-ylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group and pyridine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The tert-butyl group may also affect the compound’s solubility and stability, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine
- 2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
Uniqueness
Tert-butyl 2-amino-2-pyridin-3-ylpropanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. The combination of the amino group and pyridine ring also provides versatile sites for chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-amino-2-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)12(4,13)9-6-5-7-14-8-9/h5-8H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWECCTYYSBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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